REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([O:15][CH2:16][CH3:17])[C:11]=1[S:12]([CH3:14])=[O:13])[CH:7]=[O:8])[CH3:2].[OH:18]O.O>C(O)(=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([O:15][CH2:16][CH3:17])[C:11]=1[S:12]([CH3:14])(=[O:18])=[O:13])[CH:7]=[O:8])[CH3:2]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=O)C=C(C1S(=O)C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 2 h at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
EXTRACTION
|
Details
|
After 6 h the reaction mixture was extracted with ethyl acetate (3×50 mL)
|
Duration
|
6 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude material purified with column chromatography on silica eluting with heptane/ethyl acetate (1:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=O)C=C(C1S(=O)(=O)C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.27 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |